
3-(4-bromophényl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
3-(4-bromophenyl)-1H-pyrazol-4-amine, also known as 4-bromo-3-phenylpyrazolamine (4-BPPA), is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid that has a melting point of 118-120°C and is soluble in methanol. 4-BPPA is an important intermediate in the synthesis of many organic compounds and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Activités biologiques
Une étude a montré qu'un dérivé de pyrazoline nouvellement synthétisé, qui comprend la structure « 3-(4-bromophényl)-1H-pyrazol-4-amine », a été testé sur des alevins de truite arc-en-ciel, Oncorhynchus mykiss . Cette recherche étudie les potentiels neurotoxiques du composé sur l'activité de l'AchE et le niveau de MDA dans le cerveau des alevins en association avec des paramètres comportementaux, le potentiel de nage .
Propriétés antibactériennes
Les pyrazolines et leurs dérivés, y compris la « this compound », ont été rapportés comme possédant des propriétés antibactériennes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens.
Propriétés antifongiques
Ces composés ont également été rapportés comme présentant des activités antifongiques . Cela suggère leur utilisation potentielle dans le traitement des infections fongiques.
Propriétés antiparasitaires et anti-inflammatoires
Le composé et ses dérivés ont été rapportés comme possédant des propriétés antiparasitaires et anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des infections parasitaires et des états inflammatoires.
Propriétés antidépressives et anticonvulsivantes
La recherche a montré que ces composés ont des propriétés antidépressives et anticonvulsivantes . Cela suggère des applications potentielles dans le traitement de la dépression et des troubles convulsifs.
Activités antioxydantes et antitumorales
Le composé et ses dérivés ont été rapportés comme possédant des activités antioxydantes et antitumorales . Cela suggère des applications potentielles dans la prévention et le traitement des maladies liées au stress oxydatif et du cancer.
Synthèse chimique
Le composé « this compound » est utilisé dans la synthèse d'autres composés chimiques . Par exemple, il est utilisé dans la synthèse de la 2,4,6-tris(4-N-isopropylamidinophényl)pyrimidine et de dérivés de la 4-(4-bromophényl)-thiazol-2-amine .
Mécanisme D'action
Target of action
Pyrazole derivatives have been found to interact with a variety of targets, including enzymes like acetylcholinesterase (AChE) which plays a crucial role in nerve impulse transmission .
Mode of action
The interaction of pyrazole derivatives with their targets often involves the formation of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which can lead to changes in the activity of the target .
Biochemical pathways
Pyrazole derivatives can potentially affect various biochemical pathways. For example, they can inhibit the activity of enzymes like AChE, thereby affecting cholinergic signaling pathways .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits AChE, it could potentially lead to an increase in acetylcholine levels, affecting nerve impulse transmission .
Analyse Biochimique
Biochemical Properties
3-(4-bromophenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, resulting in behavioral changes and impaired body movement. Additionally, 3-(4-bromophenyl)-1H-pyrazol-4-amine has been linked to oxidative stress by increasing the levels of reactive oxygen species, which can negatively affect cellular components .
Cellular Effects
3-(4-bromophenyl)-1H-pyrazol-4-amine influences various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the activity of acetylcholinesterase in the brain, leading to changes in nerve impulse transmission and behavior . Furthermore, the increase in reactive oxygen species levels can cause oxidative damage to cellular components, affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of 3-(4-bromophenyl)-1H-pyrazol-4-amine involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This results in prolonged nerve impulse transmission and potential neurotoxic effects. Additionally, the compound’s ability to increase reactive oxygen species levels can lead to oxidative stress, further impacting cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-bromophenyl)-1H-pyrazol-4-amine change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can induce oxidative stress and alter acetylcholinesterase activity over extended periods . These changes can lead to long-term behavioral and physiological effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and neuroprotective properties. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and oxidative damage . Threshold effects have been observed, where the compound’s impact on cellular function and behavior becomes more pronounced at specific dosage levels.
Metabolic Pathways
3-(4-bromophenyl)-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to inhibit acetylcholinesterase and increase reactive oxygen species levels suggests its involvement in metabolic processes related to neurotransmission and oxidative stress . These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of 3-(4-bromophenyl)-1H-pyrazol-4-amine within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-1H-pyrazol-4-amine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s ability to interact with biomolecules and exert its effects on cellular processes.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQTVTWAYCKVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290020 | |
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91857-98-6 | |
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


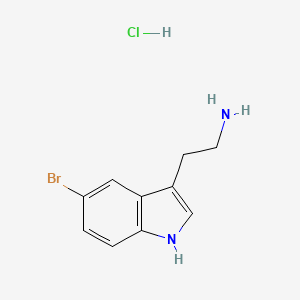
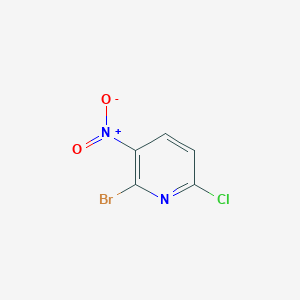

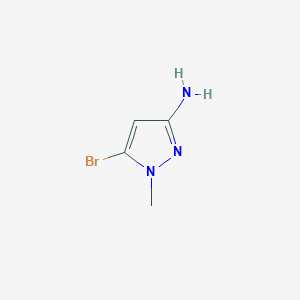
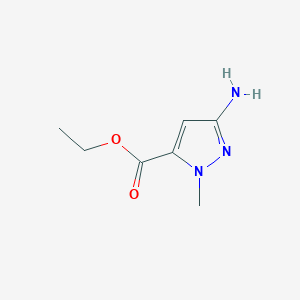


![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
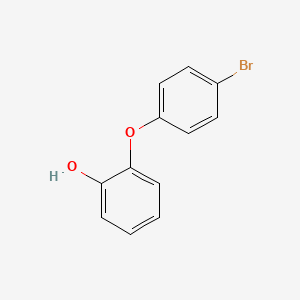


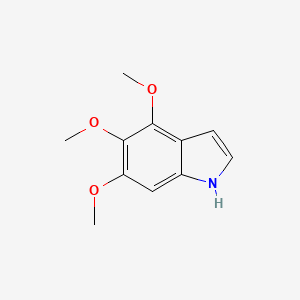
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

